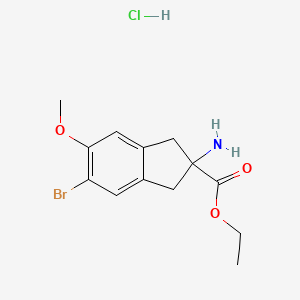

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Description

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetically derived indene-based compound featuring a bicyclic core with amino, ester, bromo, and methoxy functional groups. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C13H17BrClNO3 |

|---|---|

Molecular Weight |

350.63 g/mol |

IUPAC Name |

ethyl 2-amino-5-bromo-6-methoxy-1,3-dihydroindene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H16BrNO3.ClH/c1-3-18-12(16)13(15)6-8-4-10(14)11(17-2)5-9(8)7-13;/h4-5H,3,6-7,15H2,1-2H3;1H |

InChI Key |

ZLCBUDPUJVOJJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC2=CC(=C(C=C2C1)Br)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Route A: Multi-step Synthesis via Bromination and Functionalization

Step 1: Preparation of the Indene Core

The indene core can be synthesized via cyclization of suitable precursors such as styrene derivatives or via Diels-Alder reactions followed by aromatization.

Step 2: Bromination at Position 5

- Bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or under electrophilic aromatic substitution conditions.

- Data from patent CN105461552A describes a process where bromination occurs selectively at the desired position, with reaction conditions optimized to prevent polybromination.

Step 3: Introduction of Methoxy Group at Position 6

- Methylation of hydroxyl groups or direct methoxylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of base.

Step 4: Amino Group Introduction at Position 2

- Nucleophilic substitution or reduction strategies are employed, such as reduction of nitro groups or amination via diazotization followed by substitution.

Step 5: Esterification to Form Ethyl Ester

- Esterification can be performed by reacting the acid intermediate with ethanol in the presence of acid catalysts like sulfuric acid or using carbodiimide coupling agents.

Step 6: Formation of Hydrochloride Salt

- The free base is treated with hydrogen chloride gas or hydrochloric acid in a suitable solvent to yield the hydrochloride salt, enhancing stability and solubility.

Route B: Starting from 2,3-Dihydro-1H-indene Derivatives

Patents and literature indicate alternative routes starting from commercially available indene derivatives:

Example: Using methyl 2,3-dihydro-1H-indene-2-carboxylate as a precursor, bromination at the 5-position is achieved with NBS, followed by substitution reactions to introduce amino and methoxy groups.

Hydrogenation and functional group modifications are performed under controlled conditions, often employing palladium catalysts and hydrogen gas.

Data Table of Typical Reaction Conditions

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography for purification.

- Spectroscopy: NMR, IR, and MS for structural confirmation.

- Crystallization: To obtain pure hydrochloride salt.

Notes on Optimization and Yield

- Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yields and selectivity.

- Protecting groups may be used during multi-step synthesis to prevent side reactions.

- Purification steps are critical for obtaining pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azide derivatives.

Scientific Research Applications

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound featuring an indene structure with amino, bromo, methoxy, and carboxylate functional groups, giving it unique chemical reactivity and potential biological activities. The molecular formula of this compound is C13H17BrClNO3, and it has a molecular weight of 350.63 g/mol.

Scientific Research Applications

This compound is primarily used in scientific research as a building block for synthesizing complex molecules and is investigated for its potential antiviral, antimicrobial, and anticancer properties.

Chemical Reactions

The compound undergoes several chemical reactions, which are fundamental in modifying it for various applications or synthesizing related compounds:

- Oxidation Using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

- Reduction Using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

- Substitution Using sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

This compound has shown potential in preliminary studies for various biological activities:

- Antitumor Activity Research indicates that derivatives of indene compounds can demonstrate significant antitumor effects. The presence of the amino and bromo groups may enhance this activity through mechanisms such as apoptosis induction in cancer cells. A study highlighted the synthesis and evaluation of indene derivatives for their cytotoxic effects on cancer cell lines, with promising antitumor activity attributed to structural modifications that enhance cellular uptake and target specificity.

- Antibacterial Properties Compounds with similar structures have shown antibacterial activities against various pathogens. The unique functional groups in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Research conducted on related compounds indicated effective antibacterial properties against Gram-positive and Gram-negative bacteria. The study emphasized the role of halogenated indenes in increasing antimicrobial potency due to their ability to penetrate bacterial membranes more effectively.

- Anti-inflammatory Effects Some studies suggest that indene derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. Investigations into anti-inflammatory properties revealed that certain indene derivatives could inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses, suggesting potential therapeutic benefits in treating inflammatory diseases.

Industrial Applications

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents at positions 5 and 6 of the indene ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Target compound’s exact molecular weight is estimated based on analogs.

†Calculated by adding Br (79.9) and OCH3 (31.03) to the baseline analog (241.72).

Substituent Effects

- Bromo (Br) vs. Chlorine balances lipophilicity and steric bulk, while fluorine’s electronegativity may improve metabolic stability .

- Methoxy (OCH3):

Pharmacological Activity

- 5-HT7 Receptor Affinity: Analogs like ethyl 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3) (Ki = 6.1 ± 0.1 nM) demonstrate high 5-HT7R selectivity. The target compound’s bromo and methoxy groups may further optimize binding via hydrophobic and electronic effects .

- Racemization Stability: Methyl or carboxyethyl groups at the α-position (as in ) prevent racemization, a feature critical for maintaining enantiomeric purity in drug development. The target compound’s amino group may require similar stabilization strategies .

Physicochemical Properties

- Collision Cross Section (CCS): For ethyl 2-amino-5-chloro-... HCl (CID 59314089), CCS values range from 150.0–161.3 Ų (adduct-dependent) . The target compound’s larger substituents may increase CCS, affecting mass spectrometry detection.

- Solubility: Hydrochloride salts generally exhibit higher solubility in polar solvents. The methoxy group’s electron-donating nature may further enhance solubility compared to halogen-only analogs .

Biological Activity

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic compound with a complex molecular structure, characterized by its indene framework and various functional groups. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BrClNO3, with a molecular weight of 350.63 g/mol. The compound features an amino group, a bromo substituent, and a methoxy group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrClNO3 |

| Molecular Weight | 350.63 g/mol |

| CAS Number | 1255099-36-5 |

| Chemical Structure | Structure |

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

- Antitumor Activity : Research indicates that derivatives of indene compounds can demonstrate significant antitumor effects. The presence of the amino and bromo groups may enhance this activity through mechanisms such as apoptosis induction in cancer cells .

- Antibacterial Properties : Compounds with similar structures have shown antibacterial activities against various pathogens. The unique functional groups in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes .

- Anti-inflammatory Effects : Some studies suggest that indene derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes within the body, leading to altered physiological responses. For example, potential interactions with ion channels or enzyme inhibitors could explain its therapeutic effects .

- Structural Similarity to Known Drugs : Its structural features resemble those of established pharmacological agents, which may provide insights into its potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on Antitumor Activity : A study published in MDPI highlighted the synthesis and evaluation of indene derivatives for their cytotoxic effects on cancer cell lines. The results showed promising antitumor activity attributed to the structural modifications that enhance cellular uptake and target specificity .

- Antibacterial Evaluation : Research conducted on related compounds indicated effective antibacterial properties against Gram-positive and Gram-negative bacteria. The study emphasized the role of halogenated indenes in increasing antimicrobial potency due to their ability to penetrate bacterial membranes more effectively .

- Anti-inflammatory Mechanisms : Investigations into anti-inflammatory properties revealed that certain indene derivatives could inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests that this compound may offer therapeutic benefits in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.